molecular formula C7H14O2<br>CH3COO(CH2)2CH(CH3)2<br>CH3COO(CH2)2CH(CH3)2<br>C7H14O2 B031805 Isoamyl acetate CAS No. 123-92-2

Isoamyl acetate

Cat. No.: B031805
CAS No.: 123-92-2
M. Wt: 130.18 g/mol
InChI Key: MLFHJEHSLIIPHL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoamyl acetate, also known as isopentyl acetate, is an ester formed from isoamyl alcohol and acetic acid . It is primarily used as a flavoring agent due to its characteristic banana-like aroma . The primary targets of this compound are the olfactory receptors in the nose, which detect its distinctive scent .

Mode of Action

This compound interacts with its targets, the olfactory receptors, by binding to these receptors in the nose. This binding triggers a signal transduction pathway that results in the perception of its characteristic banana-like aroma .

Biochemical Pathways

This compound is synthesized through the Fischer esterification reaction, which involves the reaction of isoamyl alcohol and acetic acid . This reaction is catalyzed by an acid, often sulfuric acid . The yeast Pichia fermentans has been used in solid-state fermentation (SSF) to produce this compound, feeding the precursor in the gas phase .

Pharmacokinetics

This compound is a colorless liquid that is only slightly soluble in water, but very soluble in most organic solvents . This property affects its bioavailability, as it can easily diffuse through biological membranes due to its solubility in organic solvents .

Result of Action

The molecular effect of this compound is the stimulation of olfactory receptors, leading to the perception of its banana-like aroma . On a cellular level, it can cause an evident inhibition of the growth and production capacity of yeast when supplied fast .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound in yeast can be increased by gradually supplying the precursor, isoamyl alcohol, into the airstream used to provide oxygen . Additionally, the solvent-free synthesis of this compound has been optimized using response surface methodology (RSM) with a five-level three-factor rotatable circumscribed central composite design (RCCCD) .

Biochemical Analysis

Biochemical Properties

Isoamyl acetate plays a crucial role in the flavor and fragrance industry due to its pleasant, fruity aroma . It is produced by the esterification of isoamyl alcohol with acetic acid . This reaction is catalyzed by an acid, often sulfuric acid . The process is essential for industrial-scale production and ensures the efficient synthesis of this compound for diverse applications .

Cellular Effects

It is known that in some cases, this compound might cause skin irritation, such as redness or itching . This reaction is typically more common in individuals with sensitive skin .

Molecular Mechanism

The molecular mechanism of this compound involves the esterification of isoamyl alcohol with acetic acid . This reaction is catalyzed by an acid, often sulfuric acid . The reaction mechanism involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .

Temporal Effects in Laboratory Settings

It is known that this compound can be synthesized in the laboratory through Fischer esterification or reflux with an acid catalyst . These methods provide researchers with the flexibility to produce this compound for experimental purposes or specialized applications .

Dosage Effects in Animal Models

It is known that this compound has a varied range of olfactory thresholds reported in dogs: 50 ppb and 6.15–0.21 ppt .

Metabolic Pathways

This compound is involved in the esterification metabolic pathway . It is produced by the esterification of isoamyl alcohol with acetic acid . This reaction is catalyzed by an acid, often sulfuric acid .

Transport and Distribution

It is known that volatilization probably leads to a limited exposure to this compound and therefore a low potential for bioaccumulation .

Subcellular Localization

It is known that the native isoamyl alcohol biosynthetic pathway in budding yeast is complicated by subcellular compartmentalization .

Chemical Reactions Analysis

Types of Reactions: Isoamyl acetate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions.

Common Reagents and Conditions:

    Esterification: Isoamyl alcohol and acetic acid with an acid catalyst (e.g., sulfuric acid).

    Hydrolysis: this compound can be hydrolyzed back to isoamyl alcohol and acetic acid in the presence of a base or acid.

    Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Major Products:

    Hydrolysis: Isoamyl alcohol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Isoamyl acetate has diverse applications across multiple fields:

Comparison with Similar Compounds

  • Isoamyl formate
  • Ethyl acetate
  • Butyl acetate

Comparison: Isoamyl acetate is unique due to its strong, pleasant odor and its natural occurrence in various fruits. While other esters like ethyl acetate and butyl acetate are also used as solvents and in flavoring, this compound is particularly valued for its distinctive banana-like scent .

Properties

IUPAC Name

3-methylbutyl acetate
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InChI

InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3
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InChI Key

MLFHJEHSLIIPHL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O2, Array, CH3COO(CH2)2CH(CH3)2
Record name ISO-AMYL ACETATE
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DSSTOX Substance ID

DTXSID9025453
Record name 3-Methylbutyl acetate
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Molecular Weight

130.18 g/mol
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Physical Description

Iso-amyl acetate is an oily liquid; colorless; banana odor. Floats and mixes with water. Flammable, irritating vapor is produced. (USCG, 1999), Colorless liquid with a banana-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid with a fruity, pear, banana-like odour, Colorless liquid with a banana-like odor.
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Record name Isopentyl acetate
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/307/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

288 °F at 760 mmHg (NTP, 1992), 142 °C, 142.00 to 143.00 °C. @ 756.00 mm Hg, 288 °F
Record name ISO-AMYL ACETATE
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Record name Isopentyl acetate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

77 °F (NTP, 1992), 77 °F, Flash point, closed cup: 92 °F (33 °C); open cup: 100 °F (38 °C)., 25 °C closed cup, 25 °C c.c.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2000 mg/L at 25 °C, Soluble in 400 parts water ... Solubility of water in isoamyl acetate (25 °C) 1.6% by volume., Miscible with alcohol, ether, ethyl acetate, amyl alcohol., 1:3 in 60% alcohol; miscible with most fixed oils, 2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, Soluble in ether, ethyl acetate and most fixed oils, slightly soluble in water, insoluble in glycerol and propylene glycol, 1ml in 3ml 60% ethanol (in ethanol), 0.3%
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Record name ISOAMYL ACETATE
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Record name Isopentyl acetate
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Record name Isoamyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/307/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.876 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.876 at 15 °C/4 °C, DENSITY OF SATURATED AIR 1.03 (AIR= 1), Relative density (water = 1): 0.87, 0.868-0.878, 0.87
Record name ISO-AMYL ACETATE
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0347.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.5
Record name ISO-AMYL ACETATE
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Vapor Pressure

4 mmHg at 68 °F ; 5 mmHg at 74.7 °F; 760 mmHg at 288 °F (NTP, 1992), 5.6 [mmHg], 5.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C:, 4 mmHg
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0347.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless neutral liquid

CAS No.

123-92-2
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Melting Point

-109.3 °F (NTP, 1992), -78.5 °C, -79 °C, -109 °F
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Synthesis routes and methods I

Procedure details

1-Butanol, 3 methyl, acetate. Under an atmosphere of argon, acetyl chloride (6.5 ml, 91.8 mmol) was added dropwise to a 0° C. solution of isoamyl alcohol (5 ml, 45.9 mmol), N,N-dimethylpyridine (2.8 g, 23 mmol), and anhydrous pyridine (4.1 ml, 50.5 mol) in dichloromethane (92 ml). The reaction mixture was poured into 100 ml of 0.1 N HCl, and the resulting layers were separated. The organic layer was washed with 50 ml of saturated aqueous ammonium chloride then dried over magnesium sulfate. The organic layer was filtered and concentrated in vacuo to a clear oil. The resulting oil was purified by distillation (bp 134-136° C.) to give isoamyl acetate. 1H NMR (300 MHz, CDCl3) 4.08 (t, 2H, J 6.9), 2.03 (s, 3H), 1.68 (m, 1H), 1.51 (q, 2H, J 6.9), 0.92 (d, 6H, J 6.6).
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6.5 mL
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5 mL
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[Compound]
Name
N,N-dimethylpyridine
Quantity
2.8 g
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reactant
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4.1 mL
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92 mL
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solvent
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100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

On completion of the bioreduction stage the fermentation broth was centrifuged at 5000 rpm for 20 minutes at 20-22° C. The compound of formula (III) (R=t-butyl) was isolated from the supernatant by extraction with a suitable organic solvent such as toluene, isoamyl acetate, 2-pentanone, ethyl acetate or 4-methyl-2-pentanone, preferably ethyl acetate or 2-pentanone. The solvent extract was dried over anhydrous sodium sulphate and the solvent removed by vacuum distillation to afford the crude product of formula III (R=t-butyl) as a golden oil.
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Synthesis routes and methods III

Procedure details

Candesartan cilexetil Form I (C) (2.5 g) was dissolved in DCM (3.5 ml) at about 25° C. to form a solution, and isoamyl acetate (35 ml) was added dropwise. The solution was cooled in an ice bath and stirred for about 3 hours to obtain a precipitate. The precipitate was collected by filtration and dried under reduced pressure (30 mbar) at 50° C. for about 7.5 hours to obtain Form XIII.
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0 (± 1) mol
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( C )
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2.5 g
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3.5 mL
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Synthesis routes and methods IV

Procedure details

Liquid rich medium high in glucose content (10 ml PS-medium in 25 ml tube) was inoculated with the appropriate yeast strain and grown overnight at 30° C. 1-2 ml of this culture containing 107 cells was used to inoculate 50 ml fresh medium in a 250 ml conical flask. The culture was incubated at room temperature for 5 days with agitation (90 rpm.). Yeast cells were sedimented overnight at 4° C. and the supernatant discarded. 50 ml fresh medium was added to the cells and 2. generation fermentation performed as above. 25 ml supernatant from the fermentation was delivered for GC-headspace analysis (see below) to determine the content of esters and alcohols. The results are shown in Table 5.5. The yeast strains carrying inactive alcohol acetyltransferase genes produced a reduced amount of acetate esters such as ethyl acetate and isoamyl acetate in comparison to the MBP94-21 strain.
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esters
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alcohols
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alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoamyl acetate
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Isoamyl acetate
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Isoamyl acetate
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Isoamyl acetate
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Isoamyl acetate
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Customer
Q & A

Q1: How is isoamyl acetate produced naturally?

A1: this compound is naturally biosynthesized by various yeast species, including Saccharomyces cerevisiae and Hansenula mrakii, during fermentation. [, , , ] This process involves the esterification of isoamyl alcohol and acetyl coenzyme A, primarily catalyzed by the enzyme alcohol acetyltransferase (AATFase). [, ]

Q2: Can the production of this compound by yeast be influenced?

A2: Yes, various factors can influence this compound production in yeast. These include fermentation temperature, aeration, medium composition (such as sugar content), and the specific yeast strain used. [, , , , , ] For instance, Williopsis saturnus var. saturnus exhibits higher this compound production rates at 25°C compared to 15°C and under semi-aerobic conditions. []

Q3: Can genetic modification improve this compound production in yeast?

A3: Yes, research has demonstrated that genetic modifications can enhance this compound production in yeast. For example, overexpressing the ATF1 gene, encoding AATFase, in Saccharomyces cerevisiae led to increased production of this compound. [, ] Conversely, overexpressing the gene encoding this compound-hydrolyzing esterase (IAH1) reduced its accumulation. [] Furthermore, mutations affecting cellular fatty acid composition have been shown to influence this compound formation in Saccharomyces cerevisiae. []

Q4: Are there alternative methods to produce this compound?

A4: Yes, besides yeast fermentation, this compound can be chemically synthesized through the esterification of isoamyl alcohol with acetic acid or acetic anhydride. [, , , , , , , ] This reaction can be catalyzed by various catalysts, including acids (like sulfuric acid [], ammonium ferric sulfate dodecahydrate [], ammonium peroxydisulfate [], and silicotungstic acid []), Lewis acid ionic liquids [], and immobilized lipases. [, , , ]

Q5: What factors influence the chemical synthesis of this compound?

A5: Several factors affect the yield and efficiency of this compound synthesis. These include the type and concentration of catalyst, reaction temperature, reaction time, molar ratio of reactants (isoamyl alcohol and acetic acid or acetic anhydride), and the use of solvents. [, , , , , , , , , , ] For example, in a solvent-free system using Candida antarctica lipase B, the highest this compound yield was achieved at an acid to alcohol molar ratio of 2, a specific enzyme concentration, a temperature of 44°C, and a reaction time of 3 hours. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound (also known as isopentyl acetate) has the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol.

Q7: How can this compound be characterized?

A7: this compound can be identified and quantified using various analytical techniques. Gas chromatography coupled with flame ionization detection (GC-FID) [, ] and gas chromatography-mass spectrometry (GC-MS) [, ] are commonly employed methods for analyzing this compound in complex mixtures. Spectroscopic techniques like infrared (IR) spectroscopy can also be used for structural characterization. []

Q8: What are the main applications of this compound?

A8: this compound is widely used as a flavoring agent in the food industry due to its characteristic banana aroma. [, , ] It is also used as a solvent in various industrial processes, including the production of varnishes, paints, and nitrocellulose lacquers. []

Q9: How does the presence of this compound affect the sensory perception of food and beverages?

A9: this compound is a key contributor to the distinctive aroma profile of certain alcoholic beverages, such as sake and Pinotage wines. [, , , ] In sake, it contributes to the desirable fruity aroma, while in Pinotage wines, its presence at relatively high concentrations imparts a characteristic fermentation bouquet. [] The perceived intensity of this aroma can be influenced by factors such as the concentration of this compound, the presence of other aroma compounds, and individual sensory thresholds. [, , ]

Q10: Can this compound be used to modify the aroma profile of food products?

A10: Yes, this compound can be used to enhance or modify the aroma profile of various food products. For example, it is commonly added to candies, beverages, and baked goods to impart a banana flavor. [] Its release and perception in food products can be influenced by factors such as the food matrix, processing conditions, and the presence of other flavor compounds. [, ]

Q11: What are the potential areas for future research on this compound?

A11: Future research on this compound could focus on:

  • Developing sustainable and cost-effective production methods, such as utilizing waste streams like fusel oil as a starting material. []
  • Optimizing existing production processes by exploring novel catalysts, enzyme engineering, and advanced reactor designs. [, , ]
  • Investigating the interactions of this compound with other flavor compounds and food matrices to better understand its sensory impact. [, ]
  • Exploring its potential applications in areas beyond food and beverages, such as in bio-based solvents and insect attractants. [, ]

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